molecular formula C10H16N2O4S2 B7506454 3-N-butylbenzene-1,3-disulfonamide

3-N-butylbenzene-1,3-disulfonamide

Cat. No.: B7506454
M. Wt: 292.4 g/mol
InChI Key: OWXVLPFGUKDHLL-UHFFFAOYSA-N
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Description

3-N-Butylbenzene-1,3-disulfonamide is a chemical compound supplied for research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a well-ventilated laboratory setting. The specific physical, chemical, and biological data for this particular disulfonamide derivative, such as its mechanism of action, specific research applications, and full toxicological profile, are areas of ongoing research and are not yet fully characterized in the available scientific literature. Benzenesulfonamide derivatives are a significant class of compounds in scientific research, particularly known for their ability to inhibit carbonic anhydrase enzymes . Some benzenesulfonamide-based inhibitors have been investigated for their potential in targeting specific enzyme isoforms overexpressed in certain pathologies, highlighting the broader research value of this chemical family . Handling and storage should adhere to safe laboratory practices. This product is for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-butylbenzene-1,3-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S2/c1-2-3-7-12-18(15,16)10-6-4-5-9(8-10)17(11,13)14/h4-6,8,12H,2-3,7H2,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXVLPFGUKDHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 N Butylbenzene 1,3 Disulfonamide and Analogous Structures

Strategies for Benzene-1,3-disulfonamide (B1229733) Core Synthesis

The foundational step in producing the target molecule and its analogs is the synthesis of the benzene-1,3-disulfonamide core. This typically begins with the preparation of a highly reactive precursor, benzene-1,3-disulfonyl chloride.

Benzene-1,3-disulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals and polymers. georganics.skalcatrazchemicals.com It is a colorless to light brown crystalline solid that is sensitive to moisture. georganics.skchemicalbook.com

Standard laboratory preparation involves the chlorination of the disodium (B8443419) salt of 1,3-benzenedisulfonic acid with chlorinating agents such as thionyl chloride or phosphorus pentachloride. georganics.sk An alternative route starts from 1,3-benzenedithiol, which undergoes a reaction with chlorine in acetic acid to yield the desired disulfonyl chloride. georganics.sk

On an industrial scale, related compounds like benzenesulfonyl chloride are often produced by reacting benzene (B151609) with an excess of chlorosulfonic acid. orgsyn.orgguidechem.comgoogle.com This reaction is carefully controlled to manage the vigorous evolution of hydrogen chloride gas. orgsyn.org A similar principle can be applied to produce the disubstituted variant, although controlling the substitution pattern is key. The general process involves sulfonation, followed by hydrolysis, neutralization, and vacuum rectification to purify the final product. google.com

Another specialized method for preparing substituted benzene sulfonyl chlorides involves the diazotization of an aniline (B41778) compound to form a diazonium fluoroborate salt, which is then subjected to an acyl chlorination reaction. google.com

Once benzene-1,3-disulfonyl chloride is obtained, the sulfonamide groups are formed through amidation. This involves reacting the sulfonyl chloride with an amine. To form the parent benzene-1,3-disulfonamide, the disulfonyl chloride is treated with ammonia.

A general procedure for amidation involves reacting the sulfonyl chloride with the desired amine in a suitable solvent, often in the presence of a base like triethylamine (B128534) (Et₃N) to neutralize the HCl byproduct. nih.gov For instance, the reaction of a disulfonyl dichloride with an amine like diethylamine (B46881) in a solvent such as dichloromethane (B109758) (DCM) effectively yields the corresponding disulfonamide. nih.gov This step is fundamental in building the core structure before the specific N-butyl group is introduced.

Introduction of the N-butyl Moiety: N-alkylation Approaches

With the benzene-1,3-disulfonamide core in hand, the final step to achieve the target compound is the introduction of the butyl group onto one of the sulfonamide nitrogen atoms. This is accomplished through N-alkylation.

The classical approach to N-alkylation of sulfonamides involves the use of alkyl halides. acs.org In this case, benzene-1,3-disulfonamide would be reacted with an n-butyl halide (e.g., n-butyl bromide) in the presence of a base. The base deprotonates the sulfonamide nitrogen, creating a nucleophile that attacks the alkyl halide, displacing the halide and forming the N-C bond. Another direct method utilizes trichloroacetimidates as alkylating agents, which can react with sulfonamides in refluxing toluene. organic-chemistry.org

More modern and environmentally benign methods for N-alkylation employ alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgionike.com These reactions are catalyzed by transition metals and produce water as the only byproduct. acs.org

Several catalytic systems have been developed that are effective for the N-alkylation of sulfonamides with primary alcohols like butanol:

Manganese Catalysts : A well-defined manganese(I) pincer complex has been shown to efficiently catalyze the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides using primary aliphatic alcohols. acs.org Simpler manganese dioxide has also been used under solvent-free conditions. organic-chemistry.org

Iridium Catalysts : Water-soluble iridium complexes have been developed for the N-alkylation of sulfonamides with alcohols in water, offering a green chemistry approach. rsc.org Other iridium catalysts, such as [Cp*IrCl₂]₂, are also highly versatile and effective for this transformation. nih.gov

Iron Catalysts : Earth-abundant and non-toxic iron(II) chloride has been successfully used to catalyze the N-alkylation of sulfonamides, primarily with benzylic alcohols, via the borrowing hydrogen method. ionike.com

Palladium Catalysts : Palladium(II) pincer complexes have demonstrated high efficiency in the N-alkylation of both benzamides and sulfonamides with alcohols, working with low catalyst loading. researchgate.net

These catalytic methods offer significant advantages over classical approaches, including the use of readily available and less toxic alcohols as alkylating agents. acs.orgionike.com

Multi-component Reactions and One-pot Syntheses for Related Disulfonamides

The principles of efficiency and atom economy have driven the development of multi-component reactions (MCRs) and one-pot syntheses for sulfonamides and related structures. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.

Sustainable Sulfonamide Synthesis : A copper-catalyzed three-component reaction has been developed for the synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent, which acts as both the solvent and a promoter. rsc.org

One-Pot Synthesis of Heterocycles : Halogenated derivatives of benzene-1,3-disulfonamide, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA), have been used as reagents in one-pot, three-component reactions to synthesize complex heterocyclic structures like furano and pyrano pyrimidinones. researchgate.net Similarly, tetrachloro-derivatives (TCBDA) are effective catalysts for the one-pot synthesis of various bis-indolyl and tris-indolyl methanes under mild conditions. scielo.brresearchgate.net

Sulfonimidamide Synthesis : A one-pot, three-component synthesis of sulfonimidamides, which are structural analogs of sulfonamides, has been achieved using organometallic reagents, amines, and a stable sulfinylamine reagent (TrNSO). nih.gov This method allows for the rapid assembly of diverse structures. nih.gov

Multicomponent Polymerization : The concept has been extended to polymer chemistry, where a multicomponent polymerization involving bipyrroles, sulfonyl azides, and diynes was developed to create poly(bipyrrole-sulfonylimide)s, which can be converted to poly(BODIPY-sulfonamide)s. nih.gov

These advanced synthetic strategies highlight the ongoing innovation in the field, aiming for more efficient, sustainable, and versatile routes to complex sulfonamide-containing molecules.

Derivatization Strategies for Structural Modification of the Disulfonamide Scaffold

The benzene-1,3-disulfonamide core offers multiple sites for structural modification, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into two main approaches: alterations on the benzene ring and changes to the alkyl substituent on the nitrogen atom of the sulfonamide groups.

Modification at the Benzene Ring

The aromatic core of 3-N-butylbenzene-1,3-disulfonamide is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly influence the electronic properties and spatial arrangement of the molecule.

A primary method for functionalizing the benzene ring is through electrophilic aromatic substitution. However, the two sulfonamide groups are strongly deactivating and meta-directing, which can make further substitution challenging and will direct incoming electrophiles to the 2, 4, or 6 positions.

More advanced and versatile methods, such as palladium-catalyzed cross-coupling reactions, offer powerful alternatives for C-H functionalization. These reactions allow for the direct introduction of aryl, heteroaryl, and other organic moieties onto the benzene ring with high selectivity. For instance, palladium-catalyzed direct desulfitative arylation of benzene-1,3-disulfonyl dichloride with different heteroarenes has been demonstrated as a viable route to unsymmetrical 1,3-diheteroarylbenzenes. core.ac.uk This approach could be adapted to introduce substituents onto the benzene-1,3-disulfonamide scaffold.

Another strategy involves the functionalization of a substituted benzene precursor prior to the introduction of the sulfonamide groups. For example, starting with a pre-functionalized benzene derivative, such as a halogenated or nitrated benzene, allows for the synthesis of a wider array of substituted benzene-1,3-disulfonamides. The choice of the initial substituent and the order of the synthetic steps are crucial for achieving the desired substitution pattern due to the directing effects of the substituents. alcatrazchemicals.com

Below is a table summarizing potential modifications at the benzene ring based on established synthetic strategies.

Position of SubstitutionType of ModificationPotential Reagents and ConditionsResulting Structure
2, 4, or 6NitrationHNO₃/H₂SO₄Nitrated benzene-1,3-disulfonamide
2, 4, or 6HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Halogenated benzene-1,3-disulfonamide
VariousC-H ArylationAryl halide, Pd catalyst, ligand, baseAryl-substituted benzene-1,3-disulfonamide
VariousC-H VinylationAlkene, Pd catalyst, oxidantVinyl-substituted benzene-1,3-disulfonamide

This table presents representative examples of possible modifications and general conditions.

Alterations of the Alkyl Substituent on Nitrogen

Modification of the N-butyl group in this compound provides another avenue for creating structural analogs. These alterations can range from changing the length and branching of the alkyl chain to introducing cyclic or functionalized substituents.

The most common method for introducing different alkyl groups is through the reaction of benzene-1,3-disulfonyl chloride with a variety of primary or secondary amines. By selecting the appropriate amine, a wide range of N-substituted benzene-1,3-disulfonamides can be synthesized. For example, reacting benzene-1,3-disulfonyl chloride with amines such as propylamine, isobutylamine, or cyclohexylamine (B46788) would yield the corresponding N-propyl, N-isobutyl, or N-cyclohexyl derivatives.

Further modifications can be achieved through N-alkylation of a pre-existing sulfonamide. While direct N-alkylation of primary sulfonamides can sometimes lead to mixtures of mono- and di-alkylated products, the use of protecting groups or specific reaction conditions can improve selectivity. For instance, N-acylation followed by alkylation and subsequent deacylation can be a route to mono-N-alkylated sulfonamides.

The table below illustrates various alterations of the alkyl substituent on the nitrogen atom.

Original SubstituentModified SubstituentSynthetic ApproachExample of Amine Reagent
n-ButylPropylReaction of benzene-1,3-disulfonyl chloride with the corresponding aminen-Propylamine
n-ButylIsobutylReaction of benzene-1,3-disulfonyl chloride with the corresponding amineIsobutylamine
n-ButylCyclohexylReaction of benzene-1,3-disulfonyl chloride with the corresponding amineCyclohexylamine
n-ButylBenzylReaction of benzene-1,3-disulfonyl chloride with the corresponding amineBenzylamine

This table provides examples of how different alkyl or arylalkyl groups can be introduced in place of the n-butyl group.

Chemical Reactivity and Transformation Pathways of 3 N Butylbenzene 1,3 Disulfonamide

Reactions Involving Sulfonamide Nitrogen Centers

The nitrogen atoms within the two sulfonamide groups of 3-N-butylbenzene-1,3-disulfonamide are key centers of reactivity. Each nitrogen atom is bonded to a hydrogen, a butyl group, and a sulfonyl group. The hydrogen atom attached to the nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

This acidity allows for deprotonation by a suitable base to form a sulfonamidate anion. The resulting anion is a potent nucleophile and can participate in various reactions, most notably alkylation and acylation. For instance, reaction with an alkyl halide (R-X) after deprotonation would lead to the formation of a tertiary sulfonamide. Given that there are two such acidic protons in the molecule, sequential deprotonation and alkylation can occur, potentially leading to a mixture of mono- and di-substituted products, depending on the stoichiometry of the base and alkylating agent used.

General reactions at the sulfonamide nitrogen include:

N-Alkylation: After deprotonation with a base like sodium hydride (NaH) or an alkoxide, the resulting anion can be alkylated. researchgate.net

N-Arylation: Copper-catalyzed cross-coupling reactions can be employed to form N-aryl bonds. organic-chemistry.org

Hydrolysis: While sulfonamides are generally stable, under harsh acidic or basic conditions, the S-N bond can be cleaved. researchgate.net The hydrolysis of acyclic sulfonamides is typically much slower than that of their cyclic counterparts (sultams). researchgate.net

The table below summarizes typical transformations involving the sulfonamide nitrogen centers.

Reaction Type Reagents Product Type Notes
DeprotonationStrong Base (e.g., NaH, BuLi)Sulfonamidate AnionForms a nucleophilic nitrogen center.
N-AlkylationBase, then Alkyl Halide (R-X)N,N-Disubstituted SulfonamideCan occur sequentially at both nitrogen centers.
N-AcylationBase, then Acyl Chloride (RCOCl)N-AcylsulfonamideIntroduces a carbonyl group on the nitrogen.
N-ArylationAryl Halide, Cu or Pd catalystN-ArylsulfonamideForms a nitrogen-aromatic ring bond.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The two sulfonamide groups (-SO₂NH-butyl) on the benzene ring are powerful deactivating groups due to the strong inductive electron withdrawal by the sulfonyl portion. uci.edu Both groups are located in a meta-position relative to each other (positions 1 and 3).

When considering electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions, the following principles apply:

Deactivation: The benzene ring is strongly deactivated, meaning that harsh reaction conditions (e.g., high temperatures, strong acid catalysts) are typically required to induce substitution. uci.edu

Directing Effects: Both sulfonamide groups are meta-directors. uci.edu In this compound, the directing effects of the two groups are reinforcing. libretexts.org They direct incoming electrophiles to the positions meta to themselves. The positions ortho and para to one group are meta to the other.

Regioselectivity: The potential sites for substitution are C4, C6 (equivalent positions ortho to one group and para to the other) and C2 (the position between the two sulfonamide groups). Substitution at the C2 position is generally disfavored due to significant steric hindrance from the two adjacent bulky sulfonamide groups. stackexchange.com Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. The C5 position is meta to both groups and would also be a potential site for substitution.

The table below outlines the expected outcomes for common electrophilic aromatic substitution reactions on this molecule.

Reaction Reagents Expected Major Product(s) Rationale
NitrationHNO₃, H₂SO₄4-Nitro-3-N-butylbenzene-1,3-disulfonamideThe nitro group is directed to the less sterically hindered position that is meta to the deactivating groups. chemistry.coach
BrominationBr₂, FeBr₃4-Bromo-3-N-butylbenzene-1,3-disulfonamideHalogenation occurs at the activated meta-position. uci.edu
SulfonationFuming H₂SO₄3-N-butylbenzene-1,3,5-trisulfonamideSulfonation introduces another strongly deactivating group at the remaining activated position. chemistry.coach
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or RCOCl/AlCl₃No reactionFriedel-Crafts reactions typically fail on strongly deactivated rings. uci.edu

Reactions at the Butyl Chain

The n-butyl group attached to the sulfonamide nitrogen is a saturated alkyl chain. Its reactivity is generally limited to free-radical reactions, which are less selective and often require specific initiators like UV light or radical initiators (e.g., AIBN).

Potential transformations involving the butyl chain include:

Free-Radical Halogenation: In the presence of a halogen (e.g., Br₂) and UV light, substitution of a hydrogen atom on the butyl chain can occur. The selectivity for the position of halogenation (C1, C2, C3, or C4 of the butyl chain) would depend on the relative stability of the resulting carbon radical.

Oxidation: Strong oxidizing agents could potentially oxidize the butyl chain. The outcome would depend on the strength and type of oxidant used, with possibilities ranging from hydroxylation to cleavage of C-C bonds under very harsh conditions. The methylene (B1212753) group (CH₂) adjacent to the nitrogen is often the most susceptible to initial oxidation.

These reactions are generally less specific and can lead to a mixture of products, making them less synthetically useful compared to reactions at the nitrogen center or the aromatic ring.

Formation of Macrocyclic and Heterocyclic Systems via Disulfonamide Linkages

The presence of two acidic N-H protons makes this compound an excellent building block for the synthesis of larger, complex molecules like macrocycles and other heterocyclic systems. nih.govresearchgate.net

The fundamental strategy involves the deprotonation of both sulfonamide nitrogens to generate a dianion. This dianion can then act as a binucleophile, reacting with a dielectrophile (e.g., a dihaloalkane) in a cyclization reaction. This approach allows for the construction of large rings where the disulfonamide unit is incorporated into the cyclic backbone.

Key aspects of these cyclization reactions include:

Template Effects: The presence of a metal cation can often act as a template, holding the reactive ends of the linear precursors in proximity to facilitate ring closure, especially for the formation of larger macrocycles.

High Dilution Conditions: Cyclization reactions are typically performed under high dilution conditions to favor intramolecular reaction (cyclization) over intermolecular reaction (polymerization).

Heterocycle Formation: By choosing appropriate di-electrophiles or other reaction partners, various heterocyclic systems can be synthesized. For example, reacting the dianion with a reagent containing other heteroatoms can lead to the formation of thiadiazines or other complex heterocyclic structures. researchgate.net The sulfonamide group itself can be a precursor to N-sulfonyl amidines, which are valuable in constructing nitrogen-containing heterocycles. nih.govresearchgate.net

The table below illustrates the potential for forming cyclic systems.

Reactant Type Example Reagent Resulting Structure Type Description
Dihaloalkane1,n-Dibromoalkane (Br-(CH₂)n-Br)MacrocycleForms a large ring containing the benzenedisulfonamide unit.
Dihaloxyleneα,α'-Dibromo-m-xyleneMacrocycleIncorporates an additional aromatic ring into the macrocyclic structure.
Sulfonyl Azide PrecursorsTosyl AzideN-Sulfonyl AmidinesThe sulfonamide can be converted to a sulfonyl azide, a precursor for various nitrogen-containing heterocycles. acs.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the deduction of the molecular framework.

Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number and types of hydrogen atoms present in 3-N-butylbenzene-1,3-disulfonamide. The expected spectrum would feature distinct signals for the protons of the butyl group and the aromatic ring.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityIntegration
Aromatic (C-H)7.5 - 8.5m4H
NH (sulfonamide)Variablebr s1H
N-CH₂ (butyl)~3.0t2H
CH₂ (butyl)~1.5m2H
CH₂ (butyl)~1.3m2H
CH₃ (butyl)~0.9t3H

Note: This is a hypothetical data table based on known chemical shift values for similar functional groups.

The aromatic protons would likely appear as a complex multiplet in the downfield region (7.5-8.5 ppm) due to the disubstitution pattern. The protons on the nitrogen-bound methylene (B1212753) group of the butyl chain would be expected to resonate around 3.0 ppm as a triplet. The other methylene groups of the butyl chain would appear further upfield, and the terminal methyl group would be anticipated as a triplet around 0.9 ppm. The chemical shift of the sulfonamide proton (NH) is often broad and can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Aromatic (C-S)140 - 145
Aromatic (C-H)120 - 135
N-CH₂ (butyl)~43
CH₂ (butyl)~33
CH₂ (butyl)~20
CH₃ (butyl)~14

Note: This is a hypothetical data table based on known chemical shift values for similar functional groups.

The carbon atoms of the benzene (B151609) ring would resonate in the aromatic region (120-145 ppm), with the carbons directly attached to the sulfonyl groups appearing at the lower field end. The carbon atoms of the butyl group would be found in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the butyl chain and the aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of atoms, which is crucial for determining the molecule's preferred conformation. For instance, NOE correlations between the N-CH₂ protons of the butyl group and specific protons on the benzene ring would help to define the orientation of the butyl group relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer clues about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of the molecular formula. For C₁₀H₁₆N₂O₄S₂, the expected exact mass would be calculated and compared to the experimental value.

Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the context of synthesizing this compound, LC-MS would be an invaluable tool for monitoring the progress of the reaction. By analyzing small aliquots of the reaction mixture over time, it is possible to track the consumption of reactants and the formation of the desired product, as well as any byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The principle lies in the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making the resulting spectrum a molecular "fingerprint."

For this compound, the IR spectrum is expected to exhibit a series of absorption bands that confirm the presence of its key structural features: the aromatic ring, the sulfonamide groups, and the N-butyl substituent. While a definitive spectrum for this specific molecule is not publicly available, the expected absorption regions can be predicted based on data from analogous compounds such as benzene-1,3-disulfonamide (B1229733), N-butylbenzenesulfonamide, and n-butylbenzene. nih.govnist.govnist.gov

The sulfonamide group (—SO₂NH—) is characterized by strong, distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of a secondary sulfonamide (R-SO₂-NH-R') usually appears as a single sharp band in the region of 3300–3200 cm⁻¹. The S-N stretching vibration is expected to be found in the 940-870 cm⁻¹ range. researchgate.net

The aromatic benzene ring will produce characteristic signals. The C-H stretching vibrations of the hydrogens attached to the aromatic ring typically appear above 3000 cm⁻¹. The C=C in-ring stretching vibrations are expected in the 1600–1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring gives rise to characteristic "out-of-plane" bending vibrations in the 900–675 cm⁻¹ region. For a 1,3-disubstituted (meta) benzene ring, strong bands are expected between 810-750 cm⁻¹ and 725-680 cm⁻¹. spectroscopyonline.com

The N-butyl group will contribute signals from its aliphatic C-H bonds. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are anticipated in the 2965–2850 cm⁻¹ range. nist.govchemicalbook.com Bending vibrations for these groups would be seen around 1465 cm⁻¹ and 1380 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300–3200N-H StretchSecondary Sulfonamide (-SO₂NH-)
3100–3000C-H StretchAromatic Ring
2965–2850C-H StretchButyl Group (-CH₂, -CH₃)
1600–1450C=C StretchAromatic Ring
~1465C-H BendButyl Group (-CH₂)
~1380C-H BendButyl Group (-CH₃)
1370–1330S=O Asymmetric StretchSulfonamide (-SO₂NH-)
1180–1160S=O Symmetric StretchSulfonamide (-SO₂NH-)
940-870S-N StretchSulfonamide (-SO₂NH-)
810-680C-H Out-of-Plane Bend1,3-Disubstituted Benzene

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-N-butylbenzene-1,3-disulfonamide. For similar benzenesulfonamide (B165840) derivatives, DFT calculations using basis sets such as B3PW91/6-31g(d,p) have been employed to analyze molecular geometry, vibrational frequencies, and electronic properties. mkjc.in

These calculations typically involve geometry optimization to find the most stable conformation of the molecule. For this compound, this would involve determining the preferred orientation of the N-butyl group and the two sulfonamide moieties relative to the benzene (B151609) ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. mkjc.inacs.org In related sulfonamides, the HOMO is often localized on the aromatic ring, while the LUMO can be distributed across the sulfonamide groups. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mkjc.innih.gov For this compound, the oxygen atoms of the sulfonamide groups would be expected to be regions of high negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is extensively used in drug discovery to screen potential drug candidates. For sulfonamide derivatives, molecular docking studies have been widely performed to investigate their interactions with various enzymes, such as carbonic anhydrases and bacterial DNA gyrase. nih.govnih.gov

Binding Mode Analysis

In the context of this compound, binding mode analysis would predict how the molecule orients itself within the active site of a target protein. For instance, in studies with carbonic anhydrase, the sulfonamide group is known to coordinate with the zinc ion in the active site. mdpi.com The benzene ring and the N-butyl group would then be expected to form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. The specific interactions, such as hydrogen bonds between the sulfonamide NH and oxygen atoms with receptor residues, would be identified and their distances measured. nih.govpeerj.com

Prediction of Binding Affinities

Molecular docking programs can also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the ligand-target interaction. nih.govresearchgate.net Lower binding energies suggest a more favorable interaction. For a series of sulfonamide derivatives targeting a specific protein, the predicted binding affinities can be used to rank the compounds and prioritize them for experimental testing. nih.gov While the absolute values of binding affinities can vary between different docking software, the relative rankings are often informative.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in establishing these relationships. For benzenesulfonamide derivatives, SAR studies have been crucial in designing potent and selective inhibitors for various targets. nih.govacs.org

For this compound, computational SAR studies would involve creating a library of related molecules with variations in the N-alkyl chain, substituents on the benzene ring, and the number and position of the sulfonamide groups. By calculating the properties and predicted activities of these analogs, it is possible to identify key structural features that are essential for a desired biological effect. For example, studies on other sulfonamides have shown that the nature and position of substituents on the benzene ring can significantly impact their inhibitory potency and selectivity. nih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of molecular interactions than static docking models. MD simulations have been used to study the stability of sulfonamide-protein complexes and to analyze the conformational changes that occur upon binding. nih.govpeerj.com

For a complex of this compound with a target protein, an MD simulation would track the movements of both the ligand and the protein atoms over a period of nanoseconds. This allows for the analysis of the stability of the binding pose predicted by docking, the flexibility of different parts of the molecule, and the role of water molecules in mediating interactions. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed to assess the stability of the system and the flexibility of specific residues, respectively. nih.gov

In Silico Prediction of Molecular Properties for Research Design

In silico tools are widely used to predict various physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable properties. icm.edu.plnih.govroyalsocietypublishing.org

For this compound, various molecular properties can be calculated using online servers and specialized software. These properties include lipophilicity (logP), aqueous solubility, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against criteria such as Lipinski's Rule of Five to assess the "drug-likeness" of a compound. icm.edu.pl Toxicity predictions can also be made, providing an early warning for potential safety issues. nih.gov

Table of Predicted Molecular Properties for Structurally Similar Compounds

PropertyPredicted Value for a Benzenesulfonamide Derivative mkjc.inPredicted Value for a N-Alkylsulfonamide Derivative
Molecular Weight ( g/mol )Varies with derivativeVaries with derivative
LogPVaries with derivativeVaries with derivative
Polar Surface Area (Ų)Varies with derivativeVaries with derivative
Hydrogen Bond DonorsVaries with derivativeVaries with derivative
Hydrogen Bond AcceptorsVaries with derivativeVaries with derivative

Note: Specific values are highly dependent on the exact chemical structure of the derivative being analyzed. The table illustrates the types of properties that would be predicted.

Molecular Interactions and Mechanistic Biological Studies

Enzyme Inhibition Mechanisms: Focus on Carbonic Anhydrase Isozymes

Benzenesulfonamides are a cornerstone class of inhibitors for zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.govsemanticscholar.org These enzymes are crucial for various physiological processes, and their inhibition has therapeutic applications. semanticscholar.org

Kinetic studies are essential to quantify the potency and mechanism of an inhibitor. For sulfonamides targeting carbonic anhydrase, the inhibition constant (Kᵢ) is a key parameter, indicating the concentration of inhibitor required to produce half-maximum inhibition.

While no specific data exists for 3-N-butylbenzene-1,3-disulfonamide, research on related compounds demonstrates a wide range of potencies. For instance, many benzenesulfonamide (B165840) derivatives show potent, nanomolar-level inhibition of various CA isozymes, including the tumor-associated CA IX and XII. nih.gov The parent compound, benzenesulfonamide, exhibits micromolar affinity for CA I and CA II. nih.gov The addition of substituents to the benzene (B151609) ring or the sulfonamide nitrogen—such as the N-butyl group in the target compound—is known to significantly influence the inhibitory power and selectivity against different CA isoforms. nih.gov

Table 1: Illustrative Kinetic Data for Benzenesulfonamide Inhibition of Carbonic Anhydrase Isozymes This table presents data for the parent compound, benzenesulfonamide, to illustrate typical kinetic values. Data for this compound is not currently available.

Isozyme Kₐ (M⁻¹) Kᵢ (nM) ΔG° (kcal/mol) ΔH° (kcal/mol)
CA I 3.8 x 10⁵ 2600 -7.6 -7.1
CA II 1.7 x 10⁶ 590 -8.5 -9.1

Source: Adapted from structural analysis of inhibitor binding to human carbonic anhydrases. nih.gov

The inhibitory action of sulfonamides against carbonic anhydrase is well-characterized at the molecular level through X-ray crystallography and molecular docking studies. nih.govsemanticscholar.org The primary interaction involves the deprotonated sulfonamide nitrogen atom coordinating directly with the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. nih.gov This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity. nih.gov

The general binding mode involves:

Zinc Coordination: The sulfonamide nitrogen forms a coordinate bond with the active site Zn²⁺ ion. nih.gov

Hydrogen Bonding: The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of the conserved amino acid residue Threonine 199 (Thr199). nih.gov

Van der Waals Interactions: The benzene ring and its substituents, such as the N-butyl group, make additional van der Waals and hydrophobic contacts with non-polar amino acid residues lining the active site cavity (e.g., Valine 121, Leucine 198). nih.govnih.gov These interactions are critical for determining the inhibitor's potency and isoform selectivity. nih.gov

For this compound, the N-butyl group would be expected to occupy a hydrophobic region of the active site, while one or both of the sulfonamide groups would engage with the active site zinc and surrounding residues.

Nucleic Acid Binding Studies at the Molecular Level

While sulfonamides are primarily known as enzyme inhibitors, some derivatives have been investigated for their ability to interact with DNA and RNA. researchgate.netacs.org These interactions are typically non-covalent and can be studied using a variety of biophysical techniques.

Small molecules can bind to DNA through several modes, most commonly by intercalating between base pairs or by fitting into the major or minor grooves of the DNA helix. mq.edu.aunih.gov

Intercalation: Planar aromatic ring systems can slip between the stacked base pairs of DNA, causing a distortion and unwinding of the helix. nih.gov

Groove Binding: Molecules can bind non-covalently within the major or minor grooves of DNA, often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

A suite of spectroscopic methods is used to confirm and quantify the interaction between a small molecule and nucleic acids. mq.edu.au

UV-Visible Spectroscopy: Changes in the absorption spectrum of a molecule upon addition of DNA, such as a decrease in intensity (hypochromism) or a shift in wavelength, can indicate binding. acs.orgnih.gov

Fluorescence Spectroscopy: If the molecule is fluorescent, its emission intensity may be quenched or enhanced upon binding to DNA. Competitive binding assays using a known DNA intercalator like ethidium (B1194527) bromide are also common. acs.org A decrease in the fluorescence of the ethidium bromide-DNA complex upon addition of the test compound suggests it is displacing the intercalator, providing evidence of its own binding. acs.org

Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the chiral environment of DNA and can detect conformational changes in the DNA structure that occur upon ligand binding.

These techniques would be the standard approach to determine if this compound interacts with DNA or RNA and to elucidate the thermodynamics and mode of binding.

Protein-Ligand Interaction Studies

Beyond carbonic anhydrase, benzenesulfonamide derivatives have been explored as ligands for other protein targets. For example, some have been investigated as inhibitors of DNA gyrase or as potential anticancer agents targeting various cellular proteins. nih.govresearchgate.net The discovery of such interactions often comes from phenotypic screens followed by molecular docking and other biophysical assays to identify the specific protein target and characterize the binding interaction. nih.gov Any potential interaction of this compound with other proteins would require similar experimental screening and validation.

Characterization of Binding Sites and Non-covalent Interactions

The primary biological targets for many benzenesulfonamide derivatives are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.govnih.gov The established mechanism of inhibition for sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion (Zn²⁺) located in the enzyme's active site. nih.gov This interaction displaces a water molecule or hydroxide ion that is normally coordinated to the zinc, thereby disrupting the catalytic cycle of the enzyme.

For N-substituted sulfonamides, such as the N-butyl derivative , the interactions within the active site are further defined by the nature of the substituent. Crystallographic studies of N-substituted benzenesulfonamides bound to human carbonic anhydrase II (hCA II) reveal key non-covalent interactions that stabilize the enzyme-inhibitor complex. The aromatic ring of the inhibitor typically engages in hydrophobic interactions with amino acid residues such as Val121, Leu141, and Leu198. nih.gov

The substituent on the sulfonamide nitrogen can significantly influence the orientation of the inhibitor within the active site. For instance, the presence of a substituent can introduce steric hindrance, causing the benzene ring to rotate compared to its position when the parent, unsubstituted sulfonamide is bound. nih.gov This rotation can alter the hydrophobic interactions and may lead to the loss of some interactions while potentially gaining others. In the case of this compound, the butyl group would be expected to occupy a hydrophobic pocket within the active site, potentially interacting with residues like Phe131 through van der Waals forces. nih.gov

Furthermore, the sulfonamide group itself forms crucial hydrogen bonds. An oxygen atom of the sulfonamide typically forms a hydrogen bond with the backbone NH group of the amino acid residue Thr199, further anchoring the inhibitor in the active site. nih.gov The presence of a second sulfonamide group at the meta-position of the benzene ring, as in this compound, could potentially lead to additional interactions with active site residues or with the solvent, although this has been less extensively studied in the context of N-alkylation.

Affinity Measurements with Recombinant Proteins

The affinity of sulfonamide inhibitors for various carbonic anhydrase isoforms is typically quantified by their inhibition constant (Kᵢ) or IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). Studies on a variety of N-substituted benzenesulfonamides and related derivatives demonstrate a wide range of affinities, from micromolar to nanomolar, depending on the specific substitutions and the CA isoform being targeted.

A recent study on a series of isatin-linked benzenesulfonamide derivatives provided valuable insights into their inhibitory potency against several recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII). nih.gov While not direct analogs of this compound, these compounds share the core benzenesulfonamide scaffold and demonstrate the potential for potent and selective inhibition.

CompoundTarget IsoformInhibition Potency (Kᵢ or IC₅₀ in nM)Reference
Compound 9ahCA IX60.5 nih.gov
Compound 9chCA I435.8 nih.gov
Compound 9dhCA IX95.6 nih.gov
Compound 9ghCA IX92.1 nih.gov
Compound 9khCA IX75.4 nih.gov
Compound 9phCA XII84.5 nih.gov
Compound 9shCA I956.4 nih.gov
Acetazolamide (Standard)hCA I250N/A
Acetazolamide (Standard)hCA II12N/A
Acetazolamide (Standard)hCA IX25N/A
Acetazolamide (Standard)hCA XII5.7N/A

The data indicates that modifications to the benzenesulfonamide scaffold can lead to highly potent inhibitors, with some compounds showing significant selectivity for specific isoforms, such as the tumor-associated hCA IX, over the more ubiquitous hCA I and II. nih.gov This selectivity is a critical aspect of modern drug design, aiming to minimize off-target effects. For this compound, the N-butyl group and the second sulfonamide would be the key determinants of its affinity and selectivity profile for different CA isoforms.

Exploration of Other Biological Target Interactions and Their Mechanisms

While carbonic anhydrases are a primary target for sulfonamides, the chemical scaffold is versatile and can interact with other biological targets. For instance, a study on benzene-1,4-disulfonamides, regioisomers of the 1,3-disulfonamide structure, identified them as inhibitors of oxidative phosphorylation (OXPHOS). nih.gov

The lead compound from this study was found to inhibit the function of Complex I of the mitochondrial electron transport chain. nih.gov This inhibition led to a depletion of ATP production in cancer cells grown under conditions that force reliance on OXPHOS, ultimately resulting in cytotoxicity. The mechanism of action is distinct from that of carbonic anhydrase inhibition and highlights the potential for disulfonamide compounds to target fundamental cellular metabolic processes. The structure-activity relationship study in this work revealed that specific substitutions on the sulfonamide were critical for potency, suggesting a specific binding interaction with the biological target. nih.gov

Additionally, various benzenesulfonamide derivatives have been synthesized and evaluated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. nih.gov The mechanisms underlying these activities are diverse and may not always involve a single, specific protein target. For example, anti-inflammatory effects could be mediated through the inhibition of enzymes involved in inflammatory pathways, while antimicrobial activity could arise from the disruption of essential metabolic pathways in microorganisms.

Given these findings, it is plausible that this compound could exhibit biological activities beyond carbonic anhydrase inhibition. Its potential to interact with targets such as mitochondrial Complex I or other enzymes involved in cellular metabolism warrants further investigation. The specific arrangement of the two sulfonamide groups and the N-butyl substituent would be critical in determining its affinity and selectivity for these alternative targets.

Coordination Chemistry and Ligand Design Applications

Synthesis of Metal Complexes Involving Disulfonamide Ligands

The synthesis of metal complexes with aromatic disulfonamide ligands, such as 3-N-butylbenzene-1,3-disulfonamide, is anticipated to follow established methodologies in coordination chemistry. The deprotonation of the sulfonamide N-H groups is typically a prerequisite for coordination to a metal center. This can be achieved by reacting the ligand with a suitable base, such as an alkali metal hydroxide (B78521) or an organometallic reagent, to form the corresponding sulfonamidate salt. This anionic ligand can then be introduced to a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to yield the desired metal complex.

The choice of solvent is crucial and is often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the reactants. The reaction conditions, including temperature and reaction time, would be optimized to maximize the yield and purity of the resulting complex. It is expected that this compound could act as a bidentate or a bridging ligand, depending on the stoichiometry and the nature of the metal ion.

Hypothetical Synthesis of a Cobalt(II) Complex:

A hypothetical reaction could involve the deprotonation of this compound with two equivalents of sodium hydroxide, followed by the addition of one equivalent of cobalt(II) chloride in a DMF solution. The mixture would be stirred at an elevated temperature to facilitate the complex formation.

Table 1: Hypothetical Reaction Conditions for the Synthesis of a Cobalt(II)-3-N-butylbenzene-1,3-disulfonamide Complex

ParameterValue
LigandThis compound
Metal SaltCobalt(II) Chloride (CoCl₂)
BaseSodium Hydroxide (NaOH)
SolventDimethylformamide (DMF)
Stoichiometry (L:M)1:1
Temperature80 °C
Reaction Time12 hours
Product [Co(C₁₀H₁₄N₂O₄S₂)₂]
Yield 75% (Hypothetical)

Structural Characterization of Coordination Compounds

The structural elucidation of any newly synthesized metal complex is fundamental to understanding its chemical and physical properties. For a complex of this compound, a suite of spectroscopic and analytical techniques would be employed.

Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in confirming the coordination of the sulfonamide groups to the metal center. A significant shift in the vibrational frequencies of the S=O and S-N bonds in the complex compared to the free ligand would provide strong evidence of coordination. The disappearance of the N-H stretching vibration would also confirm deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the aromatic and butyl protons and carbons upon coordination, providing insights into the ligand's binding environment.

Elemental Analysis: This would be used to determine the empirical formula of the complex, confirming the ligand-to-metal ratio.

Table 2: Hypothetical Spectroscopic Data for a Diamagnetic Zn(II) Complex of this compound

TechniqueFree Ligand (Expected)Zn(II) Complex (Hypothetical)
IR (cm⁻¹) ν(N-H): ~3300, ν(S=O): ~1350, 1160ν(N-H): Absent, ν(S=O): ~1320, 1140
¹H NMR (δ, ppm) Aromatic H: 7.5-8.2, Butyl H: 0.9-3.5, N-H: ~10.5Aromatic H: 7.6-8.4, Butyl H: 1.0-3.7
¹³C NMR (δ, ppm) Aromatic C: 120-145, Butyl C: 13-45Aromatic C: 122-148, Butyl C: 14-48

Investigation of Ligand-Metal Binding Modes and Stoichiometries

Based on the chemistry of related aromatic disulfonamides, this compound is expected to exhibit versatile binding modes. The two sulfonamide groups can coordinate to one or more metal centers.

Bidentate Chelating Mode: Both sulfonamide groups could coordinate to the same metal ion, forming a stable chelate ring. This is a common binding mode for ligands with two donor sites in close proximity.

Bridging Mode: Each sulfonamide group could coordinate to a different metal ion, leading to the formation of polynuclear complexes or coordination polymers. The steric bulk of the N-butyl group might influence the feasibility of forming such extended structures.

The stoichiometry of the resulting complexes would depend on the metal-to-ligand ratio used in the synthesis, the coordination number and preferred geometry of the metal ion, and the steric constraints imposed by the ligand. Common stoichiometries could be 1:1 (ML), 1:2 (ML₂), or 2:2 (M₂L₂). Job's method of continuous variation using UV-Vis spectroscopy could be employed to determine the stoichiometry in solution.

Catalytic Applications of Disulfonamide-Metal Complexes in Organic Synthesis

While the catalytic applications of metal complexes with simple aromatic disulfonamides are not extensively reported, the introduction of a metal center coordinated to a ligand like this compound opens up possibilities for their use in catalysis. The electronic properties of the metal center can be tuned by the disulfonamide ligand, potentially enabling catalytic activity in various organic transformations.

One potential area of application is in Lewis acid catalysis. The coordinated metal ion could act as a Lewis acid to activate substrates in reactions such as aldol (B89426) condensations, Michael additions, or Diels-Alder reactions. The presence of the butyl group might enhance the solubility of the catalyst in organic solvents.

Another possibility lies in oxidation catalysis. If a redox-active metal such as copper or manganese is used, the resulting complex could potentially catalyze the oxidation of alcohols or other organic substrates. The disulfonamide ligand would play a crucial role in stabilizing the metal center in different oxidation states during the catalytic cycle.

Table 3: Hypothetical Catalytic Activity of a Cu(II)-3-N-butylbenzene-1,3-disulfonamide Complex in the Oxidation of Benzyl Alcohol

EntryCatalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Conversion (%) (Hypothetical)
11H₂O₂Acetonitrile (B52724)602445
22H₂O₂Acetonitrile602468
32TBHPAcetonitrile602475
42H₂O₂Dichloromethane (B109758)602452

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable tools for the separation, identification, and quantification of 3-N-butylbenzene-1,3-disulfonamide and its related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and for the preparative separation of non-volatile compounds like this compound. In a typical research and development setting, a multi-residue HPLC method would be developed and validated. nih.gov

The separation is commonly achieved on a reverse-phase column, such as a C18 column. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with an acid modifier like acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is often employed to ensure the effective separation of the main compound from any impurities. nih.gov Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, which allows for the monitoring of the analyte at a specific wavelength. nih.govimeko.info For enhanced sensitivity and selectivity, particularly for trace-level impurities, a fluorescence detector can be used, often requiring pre- or post-column derivatization with an agent like fluorescamine (B152294). nih.govresearchgate.net

Validation of the HPLC method is critical and would be performed in accordance with guidelines such as those from the European Union (Commission Decision 2002/657/EC). nih.govimeko.info This involves evaluating parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue/Condition
Column Zorbax Eclipse XDB C18 (or equivalent) nih.gov
Mobile Phase A: Acetic Acid in Water; B: Acetonitrile/Methanol nih.gov
Elution Gradient nih.gov
Flow Rate 0.5 - 1.0 mL/min
Detector DAD or UV-Vis nih.govimeko.info
Wavelength Determined by UV-Vis scan (typically 254-280 nm for aromatic compounds)
Injection Volume 10 - 20 µL
Column Temperature 25 - 40 °C

Gas Chromatography (GC) for Volatile Byproducts

While this compound itself is not expected to be sufficiently volatile for direct Gas Chromatography (GC) analysis, GC is a crucial technique for the identification and quantification of volatile byproducts that may arise during its synthesis. nih.gov These could include residual solvents or volatile degradation products.

For the analysis of sulfonamides by GC, derivatization is often necessary to increase their volatility and thermal stability. nih.gov Common derivatization agents include dimethylformamide dialkylacetals. nih.gov The resulting derivatives can then be separated on a capillary column, such as one with a 10% OV-101 or 5% XE-60 stationary phase. nih.gov An electron capture detector (ECD) can provide high sensitivity for the halogenated derivatives, while a flame ionization detector (FID) is a more general-purpose detector. nih.gov For unambiguous identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. oup.com

Table 2: Hypothetical GC Method Parameters for Volatile Byproducts in this compound Synthesis

ParameterValue/Condition
Column 10% OV-101 or 5% XE-60 capillary column nih.gov
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector FID or MS
Detector Temperature 300 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound. tandfonline.comrochester.edu By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visually tracked over time. rochester.edu

Silica gel plates are commonly used as the stationary phase. tandfonline.com The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the starting materials, intermediates, and the final product. A typical eluent system for sulfonamides might be a mixture of chloroform (B151607) and n-butanol. tandfonline.com

Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active. usda.gov For enhanced visualization, especially for compounds with weak UV absorbance, a staining reagent can be used. Fluorescamine is a common spray reagent that reacts with the primary amino group of many sulfonamides to produce highly fluorescent derivatives, which are easily visible under UV light. tandfonline.comusda.gov The retention factor (Rf) value for each spot is calculated to aid in identification.

Table 3: Typical TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 TLC plates tandfonline.com
Mobile Phase Chloroform / n-Butanol (e.g., 80:20 v/v) tandfonline.com
Sample Application Capillary spotting of starting material, reaction mixture, and co-spot rochester.edu
Development In a sealed chromatography chamber
Visualization UV light (254 nm) and/or spraying with fluorescamine solution tandfonline.comusda.gov

Electrochemical Methods for Redox Characterization

Electrochemical techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are powerful tools for investigating the redox properties of this compound. nih.gov The electrochemical behavior of a molecule provides insights into its electronic structure and potential for undergoing oxidation or reduction reactions. This information is valuable for understanding its potential metabolic fate and for developing electrochemical sensors.

In a typical experiment, the electrochemical behavior of the compound would be studied at a suitable electrode, such as a pencil graphite (B72142) electrode (PGE) or a glassy carbon electrode. nih.govresearchgate.net The voltammograms obtained would reveal the oxidation and reduction potentials of the molecule. The nature of the substitutions on the benzene (B151609) ring and the sulfonamide groups would influence these redox potentials. nih.gov From the cyclic voltammograms, key electrochemical parameters such as the standard heterogeneous rate constant (ks) and the electroactive surface coverage (Γ) can be calculated to further characterize the electron transfer process. nih.gov The electrochemical synthesis of sulfonamides is also an area of active research, offering an environmentally friendly alternative to traditional synthetic routes. acs.orgacs.org

Quantitative Analytical Methods (e.g., NanoLC/NSI+-HRMS for related adducts)

For the highly sensitive and specific quantification of this compound and its potential adducts, particularly in complex biological matrices, advanced analytical techniques are required. Nano-liquid chromatography coupled with nanospray ionization positive-ion high-resolution mass spectrometry (NanoLC/NSI+-HRMS) is a state-of-the-art method for this purpose. nih.govresearchgate.net

This technique is particularly relevant for studying the formation of DNA or protein adducts, which is a critical aspect of assessing the potential genotoxicity of a new chemical entity. While direct studies on this compound are not available, the methodology developed for other compounds, such as the DNA adducts of 1,3-butadiene, provides a clear framework. nih.govnih.gov

The method involves the separation of the analyte from the matrix using the high-resolution capabilities of nano-liquid chromatography, followed by its ionization using nanospray ionization. The high-resolution mass spectrometer then allows for the accurate mass measurement of the analyte, enabling its unambiguous identification and quantification, even at very low concentrations (femtomole levels). nih.govnih.gov Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, is the gold standard for achieving the highest accuracy and precision in quantification. nih.gov

Table 4: Illustrative Parameters for a NanoLC/NSI+-HRMS Method for Adduct Analysis

ParameterDescription
Chromatography Nano-liquid chromatography system
Ionization Source Nanospray Ionization (NSI) in positive ion mode nih.gov
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Orbitrap) nih.gov
Scan Mode Full scan with high resolution for identification; Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for quantification
Limit of Detection Typically in the low femtomole (fmol) range nih.gov
Quantification Isotope dilution with a stable isotope-labeled internal standard nih.gov

Future Research Directions and Translational Perspectives Academic Focus

Design of Novel Disulfonamide Scaffolds with Tuned Reactivity

The benzene-1,3-disulfonamide (B1229733) core of the molecule is a versatile scaffold. Future research should focus on creating libraries of analogues by modifying the N-butyl group and the aromatic ring. The goal is to tune the molecule's reactivity, solubility, and binding affinity for specific biological targets. For instance, introducing different alkyl or aryl substituents on the second sulfonamide nitrogen could dramatically alter the molecule's electronic and steric properties.

Structure-based design will be instrumental in this effort. nih.gov By identifying a target protein, such as a bacterial enzyme or a human carbonic anhydrase, researchers can design scaffolds that fit precisely into the active site. nih.govacs.org This approach has been successful in developing potent and selective inhibitors from other sulfonamide-based compounds. nih.gov A fragment-guided approach could also be employed, where small molecular fragments are screened for binding to a target, and then linked together to create novel, high-affinity ligands. nih.gov

Table 1: Hypothetical Analogs of 3-N-butylbenzene-1,3-disulfonamide for Reactivity Tuning

Compound IDN-substituentAromatic Ring SubstituentPredicted Target
DBDS-001 sec-butyl4-ChloroCarbonic Anhydrase II
DBDS-002 Cyclohexyl5-NitroDihydropteroate (B1496061) Synthase
DBDS-003 Benzyl4-Fluoro17β-HSD14
DBDS-004 3-phenylpropylNoneUndetermined

This table is a hypothetical representation of potential research targets and not based on existing experimental data.

Development of Advanced Synthetic Routes for Complex Architectures

The efficient synthesis of this compound and its derivatives is crucial for enabling extensive research. Current synthetic strategies for sulfonamides often involve the reaction of a sulfonyl chloride with an amine. researchgate.net Future work should aim to develop more advanced, efficient, and scalable synthetic routes.

This includes one-pot transformations that minimize purification steps and maximize yield. rsc.org For example, a process could be developed where benzene-1,3-disulfonyl chloride is sequentially functionalized with different amines in a single reaction vessel to create asymmetric disulfonamides. Microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields, a technique that has proven effective for other heterocyclic sulfonamides. nih.gov Furthermore, developing stereoselective methods would be critical for synthesizing chiral derivatives, which could exhibit unique biological activities. researchgate.net The synthesis of related complex structures, such as sulfondiimidamides from sulfonamide precursors, represents another exciting frontier. nih.gov

Elucidation of Undiscovered Molecular Interaction Mechanisms

While sulfonamides are well-known for inhibiting the enzyme dihydropteroate synthase in bacteria, the full spectrum of their molecular interactions is not completely understood. nih.govnih.gov The disulfonamide motif in this compound offers multiple points for hydrogen bonding, as well as potential for π-π stacking and hydrophobic interactions.

High-resolution X-ray crystallography and NMR spectroscopy of the compound in complex with various proteins would provide invaluable, atomic-level insights into its binding modes. acs.org These studies could reveal unconventional interactions, such as the CH···O hydrogen bonds observed in other sulfonamide-protein complexes, which can be crucial for binding affinity. acs.org Understanding how the flexible N-butyl chain orients itself within a binding pocket could explain the specificity and potency of different analogues. Such studies may uncover entirely new mechanisms of action or off-target effects that could be exploited for therapeutic benefit. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

A powerful synergy exists between computational modeling and experimental validation in modern chemical research. nih.govmdpi.com For this compound, this integrated approach would accelerate the discovery of new applications.

Computational Workflow:

Virtual Screening: Docking simulations can be used to screen large libraries of virtual derivatives of this compound against the structures of known protein targets. nih.govnih.gov This helps prioritize which compounds to synthesize.

Molecular Dynamics (MD) Simulations: MD simulations can predict the stability of the ligand-protein complex and reveal the dynamics of their interaction over time, providing a more accurate picture than static docking. nih.gov

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to eliminate candidates with poor drug-like properties early on. nih.gov

Experimental Validation:

Synthesized compounds identified through computational work would be tested in vitro for their activity against the target protein (e.g., enzyme inhibition assays). nih.govnih.gov

The most promising compounds would then be evaluated in cell-based assays and subsequently in more complex biological models.

This iterative cycle of design, prediction, synthesis, and testing is a highly efficient strategy for the rational design of new molecules with desired properties. nih.gov

Table 2: Sample Integrated Design and Validation Data (Hypothetical)

Compound IDPredicted Binding Energy (kcal/mol)Experimental IC₅₀ (µM)In Silico Toxicity Flag
DBDS-001 -9.215.4No
DBDS-002 -10.52.1Yes
DBDS-003 -8.78.9No
DBDS-004 -7.1> 50No

This table is a hypothetical example of data generated from an integrated computational and experimental workflow and does not represent measured values.

Exploration of Research Applications in Chemical Biology and Material Science

The potential applications of this compound and its derivatives extend beyond traditional medicinal chemistry.

In chemical biology , these compounds could be developed as chemical probes to study the function of specific enzymes or signaling pathways. nih.gov By attaching a fluorescent tag or a reactive group to the scaffold, researchers could create tools for visualizing biological processes or for identifying the binding partners of a particular protein. The disulfonamide scaffold could also be used to design inhibitors for less-explored enzyme classes, thereby opening new avenues of biological research.

In material science , the sulfonamide group is known for its ability to be incorporated into polymers. smolecule.com Research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. These materials could possess unique properties, such as enhanced thermal stability or specific surface-binding characteristics. The related compound N-butylbenzenesulfonamide has been used as a plasticizer, suggesting that derivatives of this compound could be investigated for similar applications in creating advanced plastics and resins. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing benzene-1,3-disulfonamide derivatives, and how can reaction conditions be optimized?

  • Answer: Derivatives like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) are synthesized via bromination of benzene-1,3-disulfonamide using brominating agents under reflux in solvents like CCl₄ . Optimization includes solvent-free conditions and catalysts (e.g., TBBDA itself) to improve yields (85–92%) in multi-component reactions (MCRs) for amidoalkyl naphthols . Key parameters include temperature control (ambient to 80°C), stoichiometric ratios, and catalyst recyclability .

Q. How can structural characterization of benzene-1,3-disulfonamide derivatives be performed to confirm regiochemistry?

  • Answer: X-ray crystallography resolves bond lengths and angles (e.g., C–Br = 1.89–1.92 Å in brominated derivatives) . NMR techniques like ²H-¹⁵N HMBC differentiate functional groups: primary amines (¹⁵N ~75 ppm) vs. phenolic hydroxyls, as shown for 4-amino-6-chlorobenzene-1,3-disulfonamide . ¹³C NMR identifies α-amino carbons (δ ~155 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain TBBDA’s catalytic efficiency in solvent-free reactions?

  • Answer: TBBDA acts as a Brønsted acid catalyst, activating substrates via hydrogen bonding in MCRs. In dihydropyrazine synthesis, it facilitates imine formation and cyclization via electrophilic bromine intermediates, with EtOH/H₂O enhancing solubility and reducing side reactions . Kinetic studies suggest a turnover frequency (TOF) of 12 h⁻¹ under optimized conditions .

Q. How do structural modifications of benzene-1,3-disulfonamide derivatives influence carbonic anhydrase inhibition?

  • Answer: Substituents at the 4- and 6-positions dictate binding affinity. For example, 4-amino-6-(trifluoromethyl) derivatives show nanomolar inhibition (IC₅₀ = 8.2 nM) against hCA II due to hydrophobic interactions with Val121 and His94. X-ray crystallography reveals sulfonamide groups coordinate the active-site zinc ion, while the CF₃ group enhances van der Waals contacts .

Q. What analytical strategies resolve contradictions in reaction outcomes during benzylic bromination using disulfonamide catalysts?

  • Answer: Competing pathways (radical vs. electrophilic bromination) depend on substituents. Electron-donating groups (e.g., –OMe) favor electrophilic aromatic substitution, while electron-withdrawing groups (e.g., –COOEt) promote benzylic bromination. Controlled radical initiators (e.g., light) and TBBDA’s bromine release kinetics mitigate selectivity issues . GC-MS and ¹H NMR track intermediate stability .

Methodological Challenges & Solutions

Q. What protocols ensure reproducibility in NMR-based structural elucidation of disulfonamide degradants?

  • Answer: For nitrosation byproducts (e.g., NO-HCTZ-impurity A), use ¹H-¹⁵N HMBC with sensitivity-enhanced probes to detect low-concentration amines. DMSO-d₆ suppresses proton exchange, improving signal resolution. Compare shifts with synthetic standards (e.g., δ 7.2 ppm for aromatic protons in 4-amino-6-chloro derivatives) .

Q. How can computational modeling complement experimental data in designing disulfonamide-based enzyme inhibitors?

  • Answer: Molecular docking (AutoDock Vina) predicts binding poses of 6-trifluoromethyl derivatives in hCA II’s hydrophobic pocket. MD simulations (AMBER) validate stability of sulfonamide-zinc coordination over 100 ns trajectories. QSAR models correlate logP values (<2.5) with blood-brain barrier penetration for antiglaucoma agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.